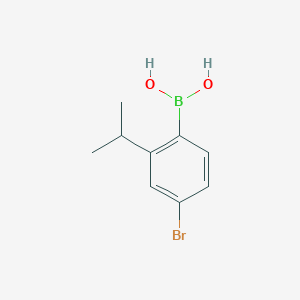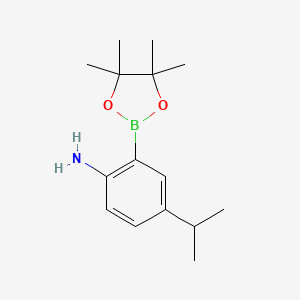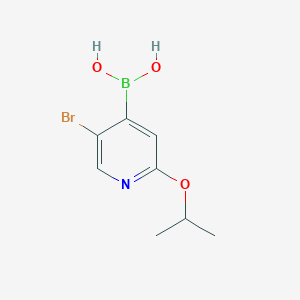![molecular formula C11H15NO2S B3241004 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid CAS No. 14510-18-0](/img/structure/B3241004.png)
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
説明
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C11H15NO2S. It has a molecular weight of 225.31 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain containing a phenylethylsulfanyl group attached to the alpha carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid include a molecular weight of 225.31 and a molecular formula of C11H15NO2S . The compound is a powder and is stored at room temperature . The boiling point is not specified .科学的研究の応用
Synthesis and Biological Activity
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid and its derivatives have been the focus of various synthesis and biological activity studies. Research has shown applications in immunobiology, where certain derivatives have demonstrated immunostimulatory and immunomodulatory potency, enhancing secretion of chemokines and augmenting NO biosynthesis primarily triggered by IFN-gamma (Doláková et al., 2005). Similarly, the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide has been reported, highlighting their importance as building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Material Modification and Medical Applications
The modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, has been explored for medical applications. These modifications have shown to increase thermal stability and exhibit promising antibacterial and antifungal activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).
Antileukotrienic Agents and Catalysis
Research into the synthesis of compounds with potential as antileukotrienic agents has also been a significant area of application. Studies have described the synthesis and in-vitro cytotoxicity testing of compounds for their antiplatelet activity, highlighting the therapeutic potential of such derivatives (Jampílek et al., 2004). Additionally, the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of various organic compounds further exemplifies the chemical utility and application breadth of these derivatives (Tayebi et al., 2011).
Computational Studies and Synthetic Methodology
Computational peptidology assisted by conceptual density functional theory has been employed to study the molecular properties and structures of antifungal tripeptides derived from 2-amino-3-phenylpropanoic acid, showcasing the role of computational studies in understanding and predicting the bioactivity of these compounds (Flores-Holguín et al., 2019). The development of new synthetic methodologies for creating sulfur- and nitrogen-containing derivatives has also been documented, emphasizing the importance of these compounds in the development of new drugs with antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020).
作用機序
Target of Action
The primary targets of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid are currently unknown. This compound is a derivative of cysteine, a sulfur-containing amino acid that plays a crucial role in protein structure and metabolism
Mode of Action
The exact mode of action of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid is not well-documented. As a cysteine derivative, it may interact with its targets through the sulfanyl group, which can participate in various chemical reactions. These interactions could lead to changes in the target’s function or structure .
Biochemical Pathways
Given its structural similarity to cysteine, it may be involved in pathways where cysteine plays a role, such as protein synthesis and the transsulfuration pathway . The downstream effects of these pathways include protein function and cellular redox balance.
Pharmacokinetics
Its metabolism and excretion would depend on its chemical properties and interactions with metabolic enzymes .
Result of Action
As a cysteine derivative, it may influence protein structure and function, cellular redox status, and other processes where cysteine is involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid. For instance, the compound’s reactivity may change under different pH conditions, and its stability could be affected by temperature .
特性
IUPAC Name |
2-amino-3-(2-phenylethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPIQQNFJCBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




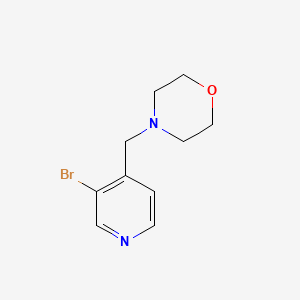
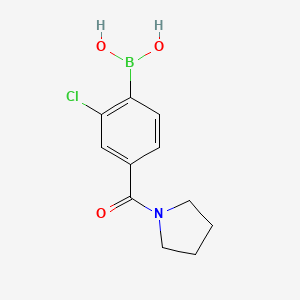
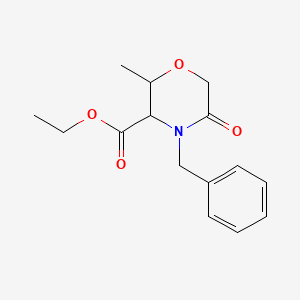

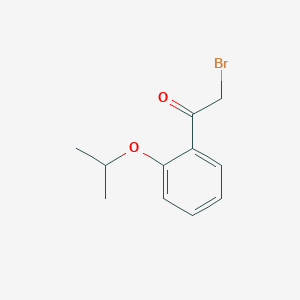
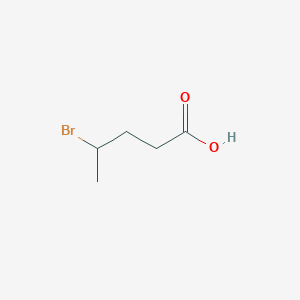
![Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3240988.png)
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3240993.png)
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)
